molecular formula C12H8FNO B1600525 2-(4-Fluorobenzoyl)pyridine CAS No. 169955-75-3

2-(4-Fluorobenzoyl)pyridine

Cat. No. B1600525
CAS RN: 169955-75-3
M. Wt: 201.2 g/mol
InChI Key: FDXVCQMVVSWKLM-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)pyridine belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

The synthesis of 2-(4-Fluorobenzoyl)pyridine involves a series of reactions including esterification, cyanation, cyclization, and aminolysis . The reaction of substrates with 4-fluorobenzoyl chloride yielded a single isomer .


Molecular Structure Analysis

The molecular formula of 2-(4-Fluorobenzoyl)pyridine is C12H8FNO . Its average mass is 201.196 Da and its monoisotopic mass is 201.058990 Da .

Scientific Research Applications

Anti-Proliferative Activity

2-(4-Fluorobenzoyl)pyridine derivatives have shown promise as anti-proliferating agents in cancer research. A study on pyridine O-galactosides and 2-(4′-fluorobenzoyloxy)pyridine derivatives demonstrated significant anti-proliferative activity against human promyelotic leukemia cells (HL-60), with certain compounds exhibiting high efficacy (Alneyadi et al., 2015).

Synthesis of Organic Compounds

2-Fluorobenzoylthiourea, synthesized from 2-amino pyridine and 2-fluorobenzoyl isosulfocyanic ester, is a product of 2-(4-Fluorobenzoyl)pyridine and its derivatives. This compound is significant for the synthesis of various organic compounds, contributing to chemical research and applications (Liu, 2008).

Catalysis in Organic Reactions

2-(4-Fluorobenzoyl)pyridine derivatives are instrumental in catalytic activities. For example, they enhance the catalytic activity of certain ruthenium complexes, increasing the efficiency of hydrogenation reactions in organic chemistry (Cesari et al., 2019).

Anti-Cancer Activity

Fluoro substituted benzo[b]pyrans, which can be derivatives of 2-(4-Fluorobenzoyl)pyridine, have shown promising anti-lung cancer activity. These compounds, through various chemical reactions, demonstrated anticancer activity at low concentrations, suggesting their potential in therapeutic applications (Hammam et al., 2005).

Chemosensor for Fluoride Ions

2-(4-Fluorobenzoyl)pyridine-based compounds like 2,6-Bis((2-benzimidazolyl)pyridine serve as chemosensors for the detection of fluoride ions. These ligands demonstrate significant potential as sensors due to their ability to undergo chemical shift and optical modifications upon binding with fluoride ions, which is valuable for environmental and scientific applications (Chetia & Iyer, 2008).

DNA Binding Agents

Certain isomers of bis-2-(pyridyl)-1H-benzimidazoles, which are related to 2-(4-Fluorobenzoyl)pyridine, have been studied for their DNA binding capabilities. These compounds are significant for understanding molecular recognition processes and potential therapeutic applications, such as cancer treatment, due to their specific binding to DNA (Chaudhuri et al., 2007).

Structural Analysis in Co-crystals

2-(4-Fluorobenzoyl)pyridine derivatives are used in structural analysis of co-crystals, such as the study of benzoic acid and isonicotinamide 1:1 co-crystals. These studies are pivotal in understanding the molecular interactions and stability of co-crystals in pharmaceutical and material sciences (Dubey & Desiraju, 2014).

Fluorescent Probes

Compounds derived from 2-(4-Fluorobenzoyl)pyridine, such as imidazo[1,5-a]pyridine-based fluorophores, are used as fluorescent probes in liposome models. Their interaction with liposomes provides valuable insights into membrane dynamics, hydration, and fluidity, crucial for understanding cellular processes and drug delivery mechanisms (Renno et al., 2022).

Molecular Orbital Studies

Studies involving 2-, 3-, and 4-fluoropyridine, derivatives of 2-(4-Fluorobenzoyl)pyridine, contribute to our understanding of molecular orbital structures. These studies are essential for theoretical chemistry and the development of new materials and drugs (George et al., 1987).

Safety and Hazards

2-(4-Fluorobenzoyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorobenzoyl)pyridine is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses. By targeting this enzyme, 2-(4-Fluorobenzoyl)pyridine can potentially modulate these responses.

Mode of Action

It is known that the compound interacts with its target, leukotriene a-4 hydrolase, and potentially inhibits its activity . This inhibition could lead to a decrease in the production of leukotrienes, thereby modulating inflammatory responses.

Biochemical Pathways

The biochemical pathways affected by 2-(4-Fluorobenzoyl)pyridine are likely related to the leukotriene synthesis pathway, given the compound’s target. By inhibiting Leukotriene A-4 hydrolase, the compound could disrupt the production of leukotrienes, affecting the overall inflammatory response .

Result of Action

The primary result of 2-(4-Fluorobenzoyl)pyridine’s action would be the modulation of inflammatory responses due to its potential inhibition of Leukotriene A-4 hydrolase . This could have significant implications in conditions where inflammation plays a key role.

properties

IUPAC Name

(4-fluorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXVCQMVVSWKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445700
Record name 2-(4-Fluorobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzoyl)pyridine

CAS RN

169955-75-3
Record name 2-(4-Fluorobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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